

biliverdin dihydrochloride as a therapeutic agent in ischemia-reperfusion injury models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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Biliverdin Dihydrochloride: A Potent Therapeutic Agent in Ischemia-Reperfusion Injury

Application Notes and Protocols for Preclinical Research

Introduction

Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This complex pathological process is a major cause of morbidity and mortality in various clinical settings, including organ transplantation, stroke, and myocardial infarction. The pathophysiology of IRI involves a cascade of detrimental events, including oxidative stress, inflammation, and apoptosis.^[1] Biliverdin, a metabolic byproduct of heme catabolism, and its subsequent metabolite, bilirubin, have emerged as potent endogenous antioxidants with significant anti-inflammatory and anti-apoptotic properties.^{[1][2]} Exogenous administration of **biliverdin dihydrochloride** has demonstrated considerable therapeutic potential in mitigating IRI in a range of preclinical models.^{[1][3][4]}

These application notes provide a comprehensive overview of the use of **biliverdin dihydrochloride** as a therapeutic agent in preclinical models of IRI. The information compiled herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to guide researchers, scientists, and drug development professionals in designing and executing studies to evaluate the cytoprotective effects of biliverdin.

Mechanism of Action

Biliverdin exerts its protective effects through a multi-faceted mechanism. It is rapidly converted to bilirubin by the ubiquitous enzyme biliverdin reductase (BVR).[1] This conversion is central to a potent antioxidant cycle where bilirubin scavenges reactive oxygen species (ROS) and is oxidized back to biliverdin, which is then recycled back to bilirubin by BVR.[1] Beyond its direct antioxidant role, biliverdin and BVR are involved in modulating key signaling pathways that regulate inflammation and cell survival.

Key Signaling Pathways:

- **Anti-inflammatory Pathway:** Biliverdin can suppress the inflammatory response by inhibiting the activation of nuclear factor-kappa B (NF- κ B), a key transcription factor for pro-inflammatory cytokines.[1] Additionally, through the activation of the PI3K/Akt pathway, biliverdin can enhance the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[1] It has also been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α), interleukin-1beta (IL-1 β), and interleukin-6 (IL-6).[2][5][6] In cerebral IRI, biliverdin may attenuate injury by inhibiting microglia activation.[7]
- **Antioxidant Pathway:** The primary antioxidant mechanism involves the potent bilirubin-biliverdin redox cycle, which effectively neutralizes ROS.[1]
- **Anti-apoptotic Pathway:** By activating the PI3K/Akt signaling cascade, biliverdin can promote the expression of anti-apoptotic molecules and inhibit cell death.[1][2] It has been shown to down-regulate pro-apoptotic molecules like cytochrome C and caspase-3.[8]
- **Other Regulatory Pathways:** Recent studies have shown that biliverdin can regulate the P4hb/MAPK/mTOR pathway to inhibit autophagy in cerebral IRI.[9] It can also modulate the Nrf2/A20/eEF1A2 axis to alleviate cerebral IRI by inhibiting pyroptosis.[10] Furthermore, biliverdin treatment has been observed to repress the c-Jun NH(2)-terminal kinase (JNK)/AP-1 pathway, which is involved in inflammation and apoptosis.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies investigating the efficacy of **biliverdin dihydrochloride** in different IRI models.

Table 1: Cerebral Ischemia-Reperfusion Injury Models

Animal Model	Biliverdin Dihydrochloride Dose	Route of Administration	Timing of Administration	Key Quantitative Outcomes	Reference
Sprague-Dawley Rats (MCAO/R)	35 mg/kg	Intraperitoneal	15 minutes prior to reperfusion, and at 4, 12, and 20 hours after reperfusion.	Reduced cerebral infarction volume; Decreased apoptosis in ischemic cortex.	[3]
Sprague-Dawley Rats (tMCAO)	35 mg/kg	Intraperitoneal	15 minutes prior to reperfusion and 4 hours after reperfusion, then twice a day for 5 days.	Significantly improved Neurological Severity Scores; Reduced cerebral infarct volume; Decreased mRNA and protein expression of TNF- α , IL-6, IL-1 β , and iNOS.	[6][11]
Sprague-Dawley Rats (MCAO)	Not specified	Not specified	Not specified	Improved neurological deficits; Reduced brain water content; Attenuated cerebral infarction;	[7]

Decreased
microglia
expression
and Iba-
1/CD68
protein
expression;
Reduced
TNF- α
expression.

Table 2: Hepatic Ischemia-Reperfusion Injury Models

Animal Model	Biliverdin Dihydrochloride Dose	Route of Administration	Timing of Administration	Key Quantitative Outcomes	Reference
Sprague-Dawley Rats (ex vivo perfusion)	10 μ mol or 50 μ mol (in perfusate)	In perfusate	During reperfusion	Improved portal venous blood flow; Increased bile production; Decreased hepatocellular damage.	[2]
Sprague-Dawley Rats (OLT)	Not specified	Not specified	Not specified	Extended animal survival from 50% to 90-100%; Improved liver function; Preserved hepatic architecture; Decreased endothelial expression of P-selectin and ICAM-1; Decreased infiltration by neutrophils and inflammatory macrophages ; Inhibited expression of iNOS and	[2]

pro-inflammatory cytokines.

Suppressed IRI-induced liver dysfunction (measured by urea and ammonia clearance);
Reduced neutrophil infiltration;
Decreased hepatocyte cell death.

Swine

Not specified

Not specified

Not specified

[4]

Increased 7-day survival rates (90% vs 40% in controls);
Diminished hepatocyte injury;
Increased antioxidant ability;
Suppressed TNF- α expression;
Down-regulated cytochrome C and caspase-3.

Sprague-Dawley Rats (Small-for-size grafts)

50 μ mol/kg

Intravenous

Immediately before reperfusion

[8]

Table 3: Other Ischemia-Reperfusion Injury Models

Organ	Animal Model	Biliverdin Dihydrochloride Dose	Route of Administration	Timing of Administration	Key Quantitative Outcomes	Reference
Lung	Sprague-Dawley Rats (ex vivo)	Not specified	In perfusate	During reperfusion	Alleviated lung injury; Markedly lower wet/dry weight ratio, malondialdehyde, and higher ATP contents; Downregulated inflammatory cytokines (IL-1 β , IL-6, TNF- β), COX-2, iNOS, and JNK expression; Decreased apoptosis index.	[5]
Intestine	Lewis Rats (Orthotopic transplant)	10 μ M (in saline)	Intraluminal	Immediately before cold preservation	Ameliorated morphological changes to the	[12]

mucosa;
Inhibited
upregulation of
mRNAs for
IL-6, iNOS,
and C-C
motif
chemokine
2;
Prevented
loss of
claudin-1
expression;
Significantly improved
14-day
survival
(83.3% vs
38.9%).

Experimental Protocols

Cerebral Ischemia-Reperfusion Injury (Middle Cerebral Artery Occlusion Model)

Materials:

- Sprague-Dawley rats (200-240 g)
- **Biliverdin dihydrochloride**
- 0.2 M NaOH and HCl for pH adjustment
- Normal saline
- 2,3,5-triphenyltetrazolium chloride (TTC) for staining

Procedure:

- Induction of Ischemia: Induce transient middle cerebral artery occlusion (tMCAO) by inserting a nylon monofilament suture to block the middle cerebral artery.
- Preparation of Biliverdin Solution: Dissolve **biliverdin dihydrochloride** in 0.2 M NaOH and adjust the pH to 7.4 with HCl.[3][11] Dilute with normal saline to the desired concentration.
- Administration: Administer biliverdin (e.g., 35 mg/kg in 2 mL) via intraperitoneal injection at specified time points, such as 15 minutes prior to reperfusion and at various intervals after reperfusion.[3][6][11] The control group receives an equivalent volume of normal saline.
- Assessment of Outcome:
 - Neurological Deficit Scoring: Evaluate neurological deficits at specified time points post-reperfusion using a validated scoring system (e.g., Neurological Severity Scores).[6][11]
 - Infarct Volume Measurement: At a predetermined endpoint (e.g., 48 hours post-reperfusion), euthanize the animals, and slice the brains. Stain the brain slices with TTC to visualize the infarct area and calculate the infarct volume.[6][11]
 - Molecular Analysis: Harvest brain tissue from the ischemic cortex to analyze the expression of inflammatory markers (e.g., TNF- α , IL-6, IL-1 β , iNOS) and other molecules of interest via techniques like RT-qPCR and Western blotting.[6][11]

Hepatic Ischemia-Reperfusion Injury (Ex Vivo Perfusion Model)

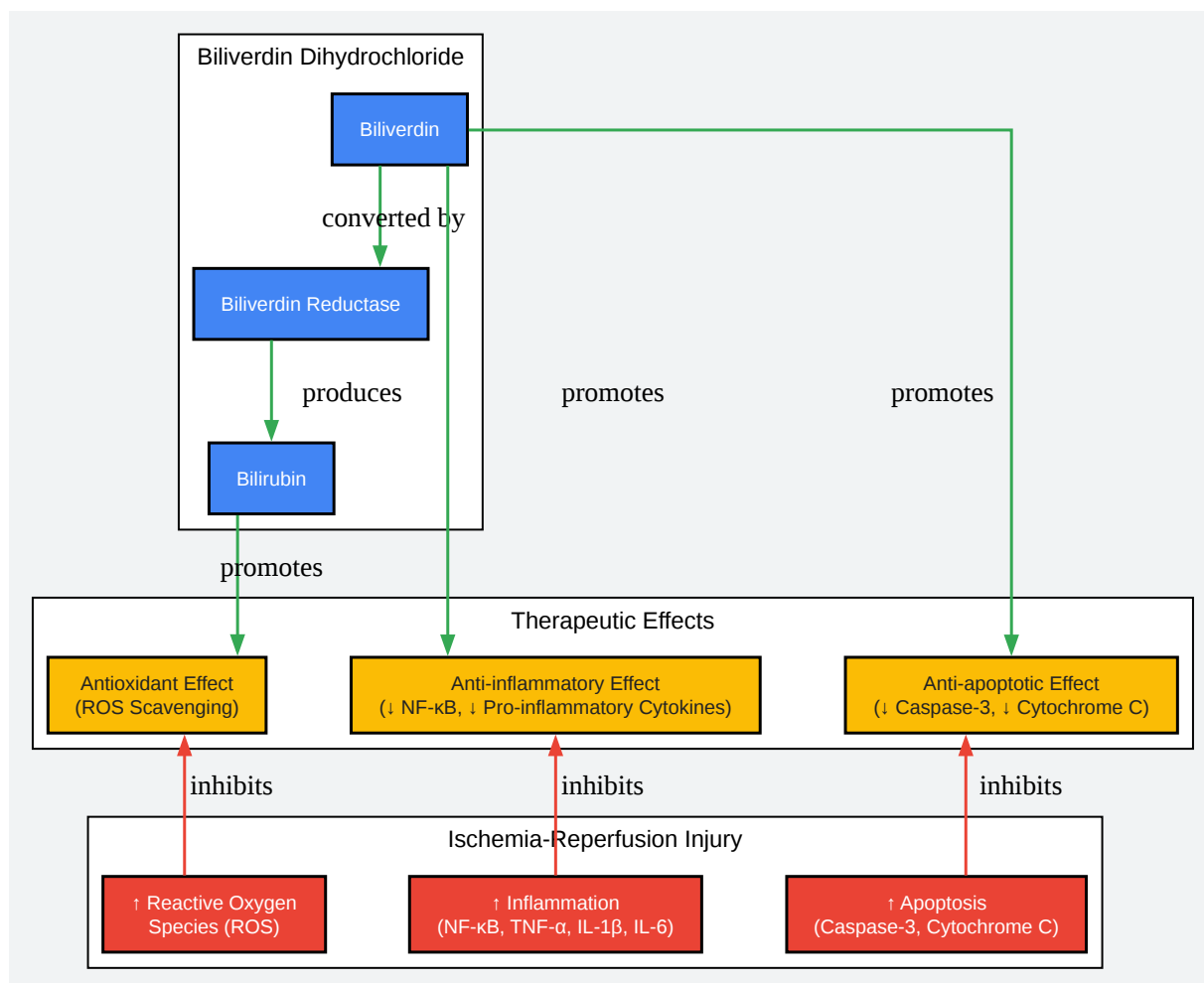
Materials:

- Sprague-Dawley rats
- **Biliverdin dihydrochloride**
- Blood for perfusion
- Assay kits for GOT/GPT

Procedure:

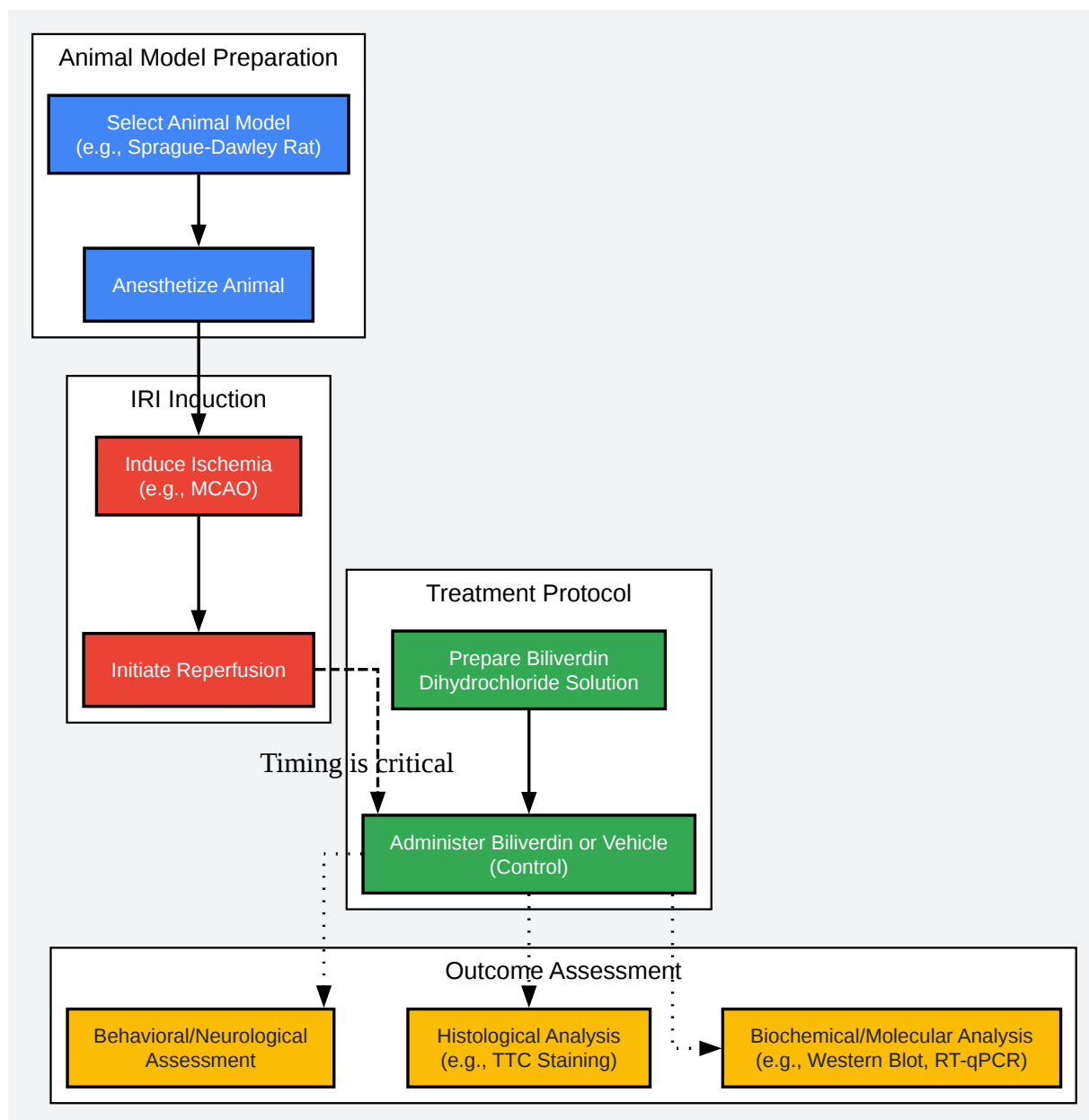
- Liver Harvest: Harvest livers from male Sprague-Dawley rats.
- Perfusate Preparation: Prepare the blood perfusate. For the treatment group, dissolve **biliverdin dihydrochloride** in the blood to final concentrations of 10 μmol or 50 μmol .^[1] The control group will receive blood perfusate without biliverdin.
- Perfusion: Perfuse the livers with the prepared blood for a specified duration (e.g., 2 hours).
- Assessment of Outcome:
 - Functional Parameters: Monitor portal venous blood flow and bile production throughout the perfusion period.
 - Biochemical Analysis: Measure levels of liver enzymes (e.g., GOT, GPT) in the perfusate to assess hepatocellular damage.
 - Histological Analysis: At the end of the experiment, fix liver tissue for histological examination to assess the degree of IRI.

Signaling Pathway and Experimental Workflow Diagrams



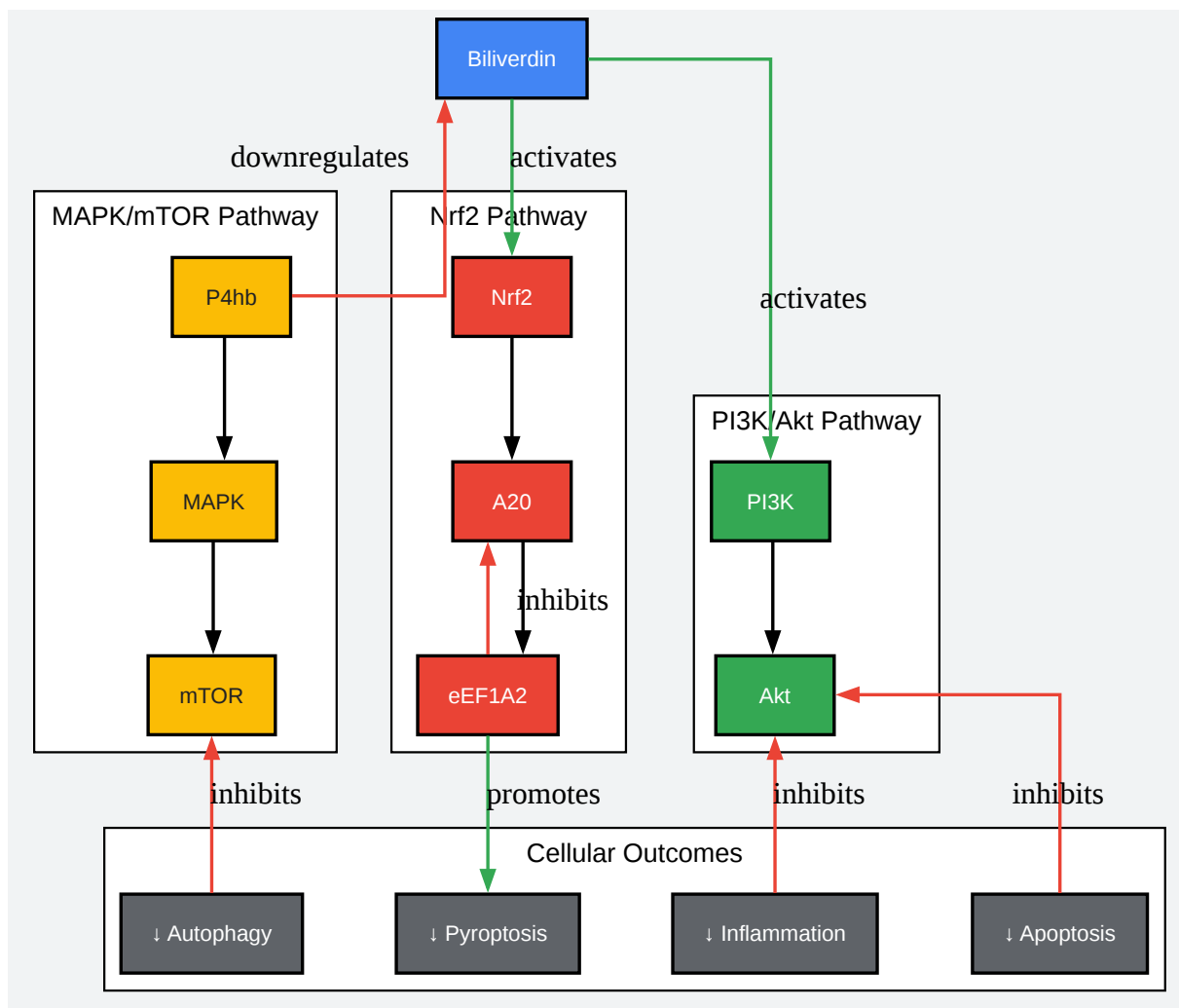
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Caption: Mechanism of action of biliverdin in IRI.



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Caption: General experimental workflow for in vivo IRI studies.



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Caption: Key signaling pathways modulated by biliverdin.

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- To cite this document: BenchChem. [biliverdin dihydrochloride as a therapeutic agent in ischemia-reperfusion injury models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13388608#biliverdin-dihydrochloride-as-a-therapeutic-agent-in-ischemia-reperfusion-injury-models]

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